molecular formula C6H11N3 B1344988 2-(1H-pyrazol-1-yl)propan-1-amine CAS No. 1172384-23-4

2-(1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B1344988
CAS No.: 1172384-23-4
M. Wt: 125.17 g/mol
InChI Key: GQZZHLYLVWFBAY-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)propan-1-amine, also known as PPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPA is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Anticancer Potential

Pyrazoline derivatives, including compounds related to 2-(1H-pyrazol-1-yl)propan-1-amine, have been extensively studied for their anticancer properties. The synthesis of various pyrazoline derivatives has shown significant biological effects, particularly in anticancer activity. These compounds are valued for their electron-rich nitrogen content, which contributes to their biological activity, making them an area of interest in pharmaceutical chemistry for developing new anticancer agents (Ray et al., 2022).

Heterocyclic Compound Synthesis

The chemistry of pyrazoline derivatives, including those structurally related to this compound, plays a crucial role in the synthesis of heterocycles. These compounds serve as important building blocks for synthesizing a wide range of heterocyclic compounds, showcasing their versatility and importance in medicinal and pharmaceutical chemistry. Their unique reactivity allows for the synthesis of diverse classes of heterocyclic compounds and dyes under mild reaction conditions, highlighting their significance in the field (Gomaa & Ali, 2020).

Broad Pharmacological Activities

Pyrazoline derivatives exhibit a wide range of pharmacological activities, making them a focal point of research in medicinal chemistry. Their therapeutic applications extend beyond anticancer properties to include antimicrobial, anti-inflammatory, analgesic, antidepressant, and other pharmacological effects. The diversity of biological properties associated with pyrazoline derivatives underscores their potential as multifunctional pharmacophores in drug discovery and development (Shaaban et al., 2012).

Neurodegenerative Disease Management

Recent studies have explored the neuroprotective properties of pyrazoline compounds in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Pyrazolines have shown potential in managing these diseases by inhibiting enzymes like acetylcholine esterase and monoamine oxidases, which are involved in the pathophysiology of neurodegenerative disorders. This highlights the versatility of pyrazoline derivatives in developing new therapeutic agents for neurodegenerative diseases (Ahsan et al., 2022).

Safety and Hazards

The safety information for “2-(1H-pyrazol-1-yl)propan-1-amine” indicates that it has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-pyrazol-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-6(5-7)9-4-2-3-8-9/h2-4,6H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZZHLYLVWFBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649476
Record name 2-(1H-Pyrazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172384-23-4
Record name 2-(1H-Pyrazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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